

Application of 9-Methylundecanoyl-CoA in Metabolic Disease Research

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Compound of Interest

Compound Name: 9-Methylundecanoyl-CoA

Cat. No.: B15546129

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Disclaimer: Direct research on the specific biological role of **9-Methylundecanoyl-CoA** in metabolic diseases is limited in publicly available scientific literature. The following application notes and protocols are based on the established roles of structurally similar molecules, namely branched-chain fatty acids (BCFAs) and their CoA esters, in metabolic regulation. These applications are therefore presented as a hypothetical framework for research.

Introduction

Metabolic diseases such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatotic liver disease (MASLD) are characterized by dysregulated energy metabolism, including aberrant fatty acid oxidation and synthesis. Branched-chain fatty acids (BCFAs) are a class of lipids that have emerged as potential modulators of these pathways.^{[1][2][3]} **9-Methylundecanoyl-CoA** is a coenzyme A derivative of a monomethyl branched-chain fatty acid.^{[4][5][6][7]} As an acyl-CoA, it is an activated form of the fatty acid, poised to enter various metabolic pathways. Its branched structure suggests a unique metabolic fate compared to straight-chain fatty acids, likely involving the enzyme α -methylacyl-CoA racemase (AMACR) for its complete oxidation.^{[8][9][10][11][12]}

This document outlines potential applications and experimental protocols for investigating the role of **9-Methylundecanoyl-CoA** in metabolic disease research, targeting researchers in academia and the pharmaceutical industry.

Application Notes

Investigation of Insulin Sensitivity and Glucose Metabolism

Some studies suggest an inverse relationship between circulating BCFAs and insulin resistance.^{[13][14]} **9-Methylundecanoyl-CoA** could be utilized to explore the direct effects of a specific BCFA-CoA on insulin signaling and glucose uptake in metabolically active cells like adipocytes, myocytes, and hepatocytes.

- Hypothesis: **9-Methylundecanoyl-CoA** supplementation may enhance insulin sensitivity by modulating key proteins in the insulin signaling cascade.
- Potential Applications:
 - Screening for novel therapeutic agents that mimic or enhance the effects of BCFAs.
 - Elucidating the molecular mechanisms by which BCFAs influence glucose homeostasis.

Modulation of Fatty Acid Oxidation and Lipogenesis

As a fatty acyl-CoA, **9-Methylundecanoyl-CoA** is a substrate for energy metabolism. Its branched nature may lead to different rates of oxidation compared to saturated fatty acids of similar chain length. It could also influence the balance between fatty acid oxidation and de novo lipogenesis, key pathways dysregulated in metabolic diseases.

- Hypothesis: **9-Methylundecanoyl-CoA** may competitively inhibit the oxidation of other fatty acids or alter the expression of genes involved in lipid metabolism.
- Potential Applications:
 - Studying the substrate specificity of mitochondrial and peroxisomal β -oxidation enzymes.
 - Investigating the regulation of lipid partitioning in hepatocytes and adipocytes.

Elucidation of α -Methylacyl-CoA Racemase (AMACR) Activity

AMACR is essential for the metabolism of BCFA s with a methyl group at an even-numbered carbon, such as 9-Methylundecanoic acid.[8][9][10][11][12]

- Hypothesis: The metabolic effects of **9-Methylundecanoyl-CoA** are dependent on AMACR activity.
- Potential Applications:
 - Developing assays to screen for AMACR inhibitors or activators.
 - Studying the pathophysiology of diseases associated with AMACR deficiency.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential effects of **9-Methylundecanoyl-CoA** in in vitro experiments.

Table 1: Effect of **9-Methylundecanoyl-CoA** on Glucose Uptake in 3T3-L1 Adipocytes

Treatment Condition	Glucose Uptake (pmol/min/mg protein)	Fold Change vs. Control
Vehicle Control	150 ± 12	1.0
Insulin (100 nM)	450 ± 25	3.0
9-Methylundecanoyl-CoA (50 µM)	180 ± 15	1.2
9-Methylundecanoyl-CoA (50 µM) + Insulin (100 nM)	540 ± 30	3.6

Table 2: Effect of **9-Methylundecanoyl-CoA** on Fatty Acid Oxidation in HepG2 Hepatocytes

Substrate	Fatty Acid Oxidation (nmol/h/mg protein)	% of Control
[¹⁴ C]-Palmitate (Control)	2.5 ± 0.2	100%
[¹⁴ C]-Palmitate + 9-Methylundecanoyl-CoA (50 μM)	1.8 ± 0.15	72%
[¹⁴ C]-9-Methylundecanoate	1.5 ± 0.1	60%

Table 3: Gene Expression Analysis in Primary Human Hepatocytes

Gene	Treatment	Fold Change in mRNA Expression
CPT1A (Fatty Acid Oxidation)	9-Methylundecanoyl-CoA (50 μM)	0.8
ACACA (Lipogenesis)	9-Methylundecanoyl-CoA (50 μM)	1.5
AMACR	9-Methylundecanoyl-CoA (50 μM)	2.0

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To determine the effect of **9-Methylundecanoyl-CoA** on insulin-stimulated glucose uptake.

Materials:

- Differentiated 3T3-L1 adipocytes
- DMEM with 25 mM glucose

- Krebs-Ringer-HEPES (KRH) buffer

- **9-Methylundecanoyl-CoA**

- Insulin
- 2-deoxy-D-[³H]glucose
- Cytochalasin B
- Scintillation counter

Procedure:

- Seed and differentiate 3T3-L1 preadipocytes in 12-well plates.
- On the day of the experiment, wash cells with KRH buffer and incubate in serum-free DMEM for 2 hours.
- Pre-incubate cells with 50 μ M **9-Methylundecanoyl-CoA** or vehicle for 1 hour.
- Stimulate cells with 100 nM insulin or vehicle for 30 minutes.
- Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.
- After 10 minutes, terminate the uptake by adding ice-cold KRH buffer with 20 μ M cytochalasin B.
- Wash cells three times with ice-cold PBS.
- Lyse cells with 0.1 M NaOH.
- Measure radioactivity using a scintillation counter and normalize to protein concentration.

Protocol 2: Fatty Acid Oxidation Assay in HepG2 Cells

Objective: To measure the rate of oxidation of 9-Methylundecanoate and its effect on palmitate oxidation.

Materials:

- HepG2 cells
- Seahorse XF Analyzer (or similar metabolic flux analyzer)
- XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate
- [¹⁴C]-Palmitate and [¹⁴C]-9-Methylundecanoate
- **9-Methylundecanoyl-CoA**
- Scintillation vials

Procedure:

- Plate HepG2 cells in a Seahorse XF cell culture microplate.
- On the day of the assay, replace the culture medium with XF Base Medium and incubate at 37°C in a non-CO₂ incubator for 1 hour.
- Prepare substrate solutions of [¹⁴C]-palmitate or [¹⁴C]-9-methylundecanoate conjugated to BSA.
- For competition experiments, prepare a substrate solution of [¹⁴C]-palmitate with 50 µM **9-Methylundecanoyl-CoA**.
- Inject the substrate solutions into the appropriate wells.
- Measure the oxygen consumption rate (OCR) over time using the Seahorse XF Analyzer.
- Alternatively, for radiolabel-based assays, incubate cells with the radiolabeled fatty acids.
- After incubation, collect the cell culture medium and measure the production of ¹⁴CO₂ and acid-soluble metabolites.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To analyze the effect of **9-Methylundecanoyl-CoA** on the expression of genes involved in lipid metabolism.

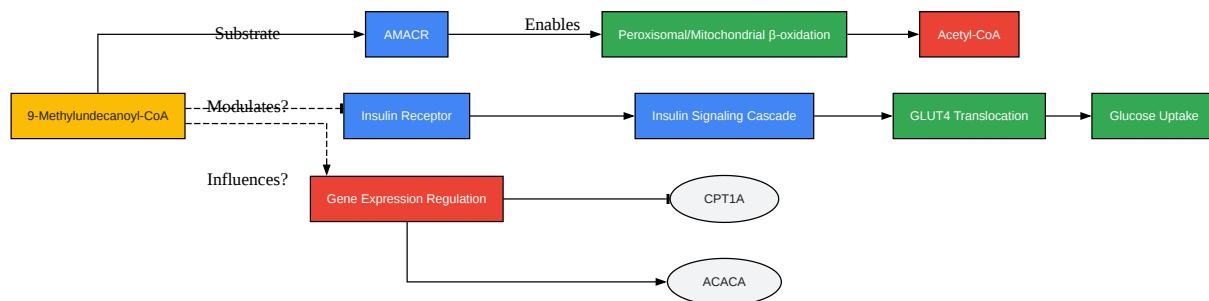
Materials:

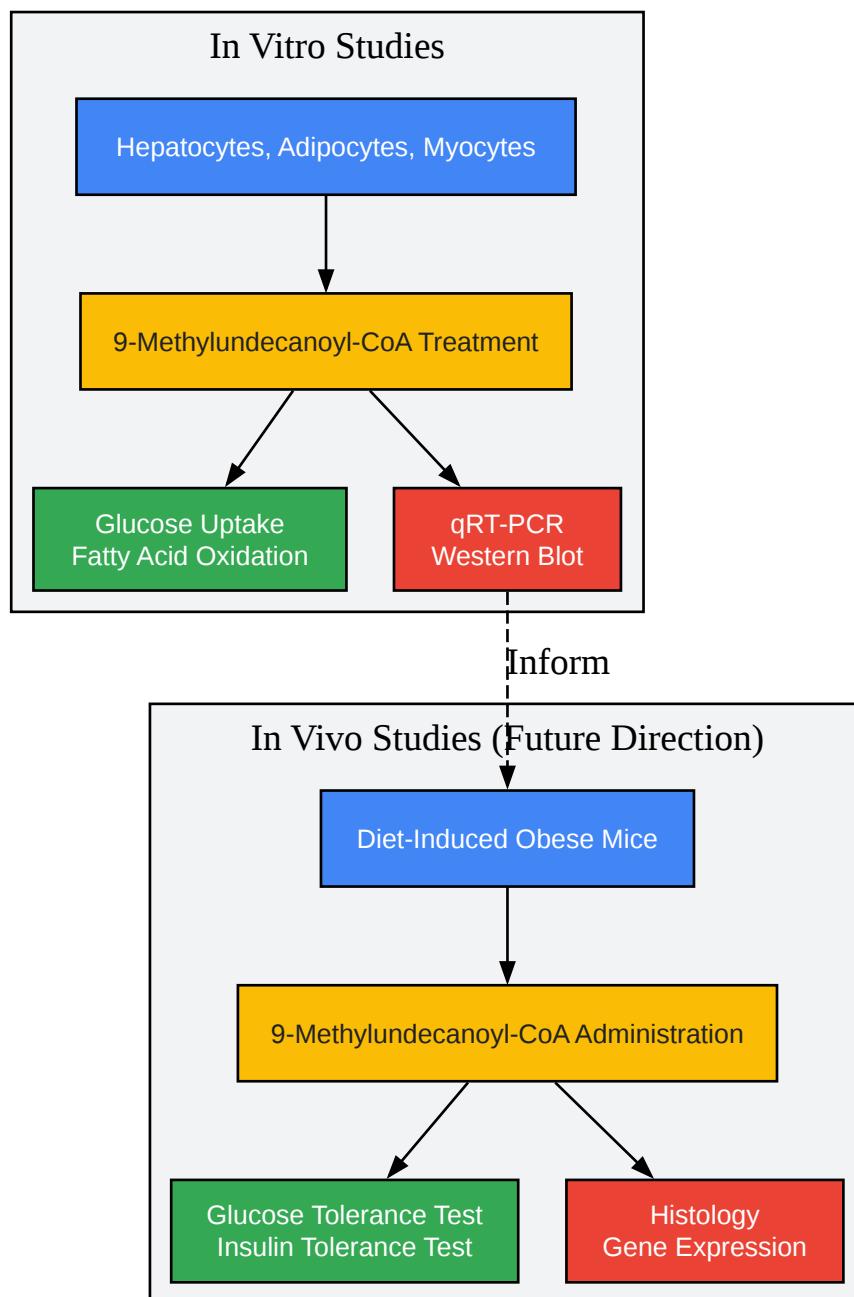
- Primary human hepatocytes or a relevant cell line
- **9-Methylundecanoyl-CoA**
- RNA extraction kit (e.g., TRIzol)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (CPT1A, ACACA, AMACR) and a housekeeping gene (GAPDH)

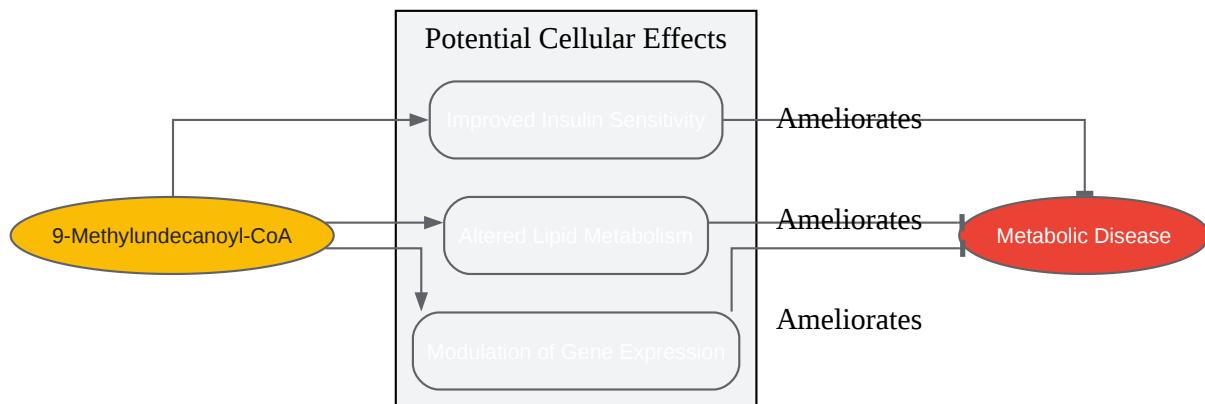
Procedure:

- Treat cultured hepatocytes with 50 μ M **9-Methylundecanoyl-CoA** or vehicle for 24 hours.
- Extract total RNA from the cells using a suitable RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using specific primers for the target and housekeeping genes.
- Analyze the relative gene expression using the $\Delta\Delta Ct$ method.

Visualizations







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